15-keto-PGF2alpha

描述

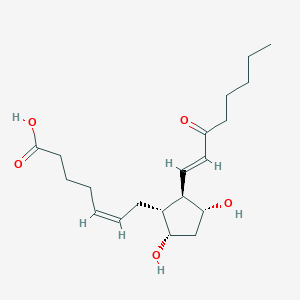

Structure

3D Structure

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLJEILMPWPILA-AMFHKTBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317581 | |

| Record name | 15-Keto-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Keto-prostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35850-13-6 | |

| Record name | 15-Keto-PGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35850-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Ketoprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Keto-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Keto-prostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biological Functions and Metabolic Significance of 15-keto-PGF2

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Lipidomic Researchers, and Pharmacologists

Executive Summary

15-keto-Prostaglandin F2

For drug development professionals, 15-keto-PGF2

Biosynthesis and Metabolic Gating

The biological lifespan of PGF2

The 15-PGDH Checkpoint

The conversion of PGF2

-

Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH / HPGD).[1][2][3]

-

Substrate: PGF2

(High affinity for FP receptor).[4] -

Product: 15-keto-PGF2

(Low affinity for FP receptor). -

Clinical Relevance: 15-PGDH is a recognized tumor suppressor. In colorectal and breast cancers, 15-PGDH is often downregulated, leading to the accumulation of proliferative PGF2

and PGE2. Therefore, restoring the flux toward 15-keto-PGF2

Pathway Visualization

The following diagram illustrates the catabolic flux from active signaling to excretion.

Figure 1: The metabolic inactivation pathway of PGF2

Receptor Pharmacology & Biological Activity

Understanding the differential affinity between the parent lipid and its 15-keto metabolite is essential for interpreting off-target effects and potency assays.

FP Receptor Interaction

The Prostaglandin F (FP) receptor requires the 15-hydroxyl group and the

| Compound | FP Receptor Affinity ( | Biological Activity (Smooth Muscle) | Stability ( |

| PGF2 | High (~1-10 nM) | Potent Contraction | < 1-2 min (Plasma) |

| 15-keto-PGF2 | Low (> 1000 nM) | Weak / Inactive | Transient |

| PGFM | Negligible | Inactive | Stable (Hours) |

Note: While 15-keto-PGF2

Signal Termination Mechanism

In mammalian tissues, the primary "function" of 15-keto-PGF2

Analytical Methodologies: LC-MS/MS Quantification

Due to the transient nature of 15-keto-PGF2

Protocol: Targeted Lipidomics for 15-keto-PGF2

Objective: Quantify 15-keto-PGF2

Step 1: Sample Preparation & Extraction

-

Homogenization: Homogenize tissue in ice-cold PBS containing 10 µM indomethacin (to stop COX activity) and 0.005% BHT (antioxidant).

-

Internal Standard: Spike samples with 5 ng of deuterated internal standard (PGF2

-d4 or 15-keto-PGF2 -

Solid Phase Extraction (SPE):

-

Drying: Evaporate ethyl acetate under a stream of nitrogen. Reconstitute in 100 µL Mobile Phase A/B (50:50).

Step 2: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[10]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .[10]

MRM Transitions (Critical for Specificity):

The ketone group alters the fragmentation pattern compared to PGF2

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| 15-keto-PGF2 | 351.2 | 289.2 | -22 |

| PGF2 | 353.2 | 193.1 | -30 |

| PGFM | 353.2 | 317.1 | -25 |

Note: 15-keto-PGF2

Experimental Workflow: 15-PGDH Activity Assay

To assess the capability of a tissue or cell line to generate 15-keto-PGF2

Principle

The conversion of PGF2

Protocol Steps

-

Lysate Preparation: Lyse cells in cold lysis buffer (Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors). Sonication is recommended.

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Cofactor: 1 mM NAD+.

-

Substrate: 50 µM PGF2

.

-

-

Initiation: Add 50 µg of cell lysate protein to the reaction mix in a black 96-well plate.

-

Measurement:

-

Monitor fluorescence of NADH (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes at 37°C.

-

-

Calculation: Activity is expressed as pmol NADH formed/min/mg protein.

-

Control: Run a parallel blank without PGF2

to account for background NAD+ reduction.

-

Workflow Diagram

Figure 2: Enzymatic assay workflow for measuring the generation of 15-keto-PGF2

References

-

Tai, H. H., et al. (2002). "Prostaglandin catabolism: the 15-hydroxyprostaglandin dehydrogenase pathway."[1][11][12][13] Prostaglandins & Other Lipid Mediators.

- Basu, S. (1998). "Metabolism of PGF2alpha in clinical chemistry." Clinical Chimica Acta.

- Nomura, T., et al. (2015). "Identification of 15-keto-PGF2alpha as a potent olfactory stimulant in fish." Journal of Experimental Biology.

-

Wolf, I., et al. (2006). "The tumor suppressor 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibits colon carcinogenesis." Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

Sources

- 1. 15-PGDH inhibition promotes hematopoietic recovery and enhances HSC function during aging | bioRxiv [biorxiv.org]

- 2. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of PGF2alpha and 13,14-dihydro-15-keto-PGF2alpha (PGFM) on corpora luteal function in nonpregnant mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13,14-dihydro-15-keto-PGF2alpha | C20H34O5 | CID 5283039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [15-Hydroxyprostaglandin dehydrogenase from human placenta, II. Steady state kinetics and influence of prostaglandin F2alpha analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 11. caymanchem.com [caymanchem.com]

- 12. HPGD - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

physiological role of 15-keto-PGF2alpha in inflammation

The Physiological Role of 15-keto-PGF2 in Inflammation: From Metabolic Waste to Bioactive Mediator

Executive Summary

Historically, 15-keto-Prostaglandin F2

However, modern chemical biology and lipidomics have revised this view. We now understand that the

Part 1: The Metabolic Context & Biosynthesis

To understand the physiological role, one must first master the metabolic flux. 15-keto-PGF2

The 15-PGDH Gatekeeper

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the 15(S)-hydroxyl group of PGF2

-

Receptor Desensitization: It drastically reduces affinity for the G-protein coupled FP receptor, effectively terminating the canonical calcium signaling associated with PGF2

(e.g., smooth muscle contraction). -

Chemical Activation: It creates an electrophilic center (the enone), shifting the molecule's mode of action from ligand-receptor binding to covalent protein modification.

The PGFM Trap

In systemic circulation, 15-keto-PGF2

-

15-keto-PGF2

: Short half-life, biologically reactive (electrophile). -

PGFM: Long half-life, biologically inert (mostly), primary urinary metabolite.

Critical Insight: In inflammatory states (e.g., sepsis, shock), the activity of 13-PGR may be saturated or downregulated, leading to the tissue accumulation of 15-keto-PGF2

Visualization: The Catabolic Cascade

Figure 1: The catabolic pathway of PGF2

Part 2: Physiological Roles in Inflammation

Resolution of Inflammation (The "Class Switching" Hypothesis)

While PGF2

-

Mechanism: By competing for the FP receptor with significantly lower affinity (approx. 10-fold reduction), it may act as a partial antagonist or simply dilute the active pool of PGF2

, dampening the signal. -

Clinical Relevance: In conditions like Splanchnic Artery Occlusion Shock , plasma levels of 15-keto-PGF2

rise significantly.[3] This suggests that during massive inflammatory insults, the clearance capacity of the kidney is overwhelmed, or 15-PGDH is upregulated to mitigate the cytokine storm.

Electrophilic Signaling (The Nrf2/Keap1 Axis)

This is the frontier of eicosanoid biology. Similar to its E-series counterpart (15-keto-PGE2), 15-keto-PGF2

-

The Chemistry: This moiety is a "Michael acceptor," capable of forming covalent bonds with nucleophilic thiols (cysteine residues) on proteins.

-

The Target: Evidence suggests these enone-prostaglandins can modify Keap1 , the negative regulator of Nrf2.[4]

-

The Outcome: Modification of Keap1 prevents Nrf2 degradation -> Nrf2 translocates to the nucleus -> Upregulation of Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1).[5]

-

Differentiation: While 15-keto-PGE2 is a potent PPAR

agonist, 15-keto-PGF2

Distinction from Isoprostanes

Researchers must distinguish enzymatic 15-keto-PGF2

-

8-iso-15-keto-PGF2

: Derived from non-enzymatic lipid peroxidation (oxidative stress). It is a potent vasoconstrictor acting via the Thromboxane (TP) receptor. -

15-keto-PGF2

: Derived from COX/15-PGDH. -

Implication: If your sample contains high levels of the 15-keto metabolite but low COX activity, you may be looking at oxidative stress markers (isoprostanes) rather than inflammatory resolution.

Part 3: Experimental Workflow & Measurement

Measuring 15-keto-PGF2

Comparison of Detection Methods

| Feature | LC-MS/MS (Gold Standard) | ELISA / Immunoassay |

| Specificity | High (Distinguishes isomers) | Moderate (Cross-reactivity with PGF2 |

| Sensitivity | High (pg/mL range) | High (pg/mL range) |

| Sample Prep | Complex (SPE extraction required) | Simple (Direct or dilute) |

| Throughput | Moderate | High |

| Primary Risk | Ion suppression in plasma | False positives from PGFM or PGF2 |

Protocol: Sample Preparation for LC-MS/MS

Trustworthiness Check: Prostaglandins are generated ex vivo by platelets during blood collection. You must inhibit COX immediately.

Materials:

-

Indomethacin (COX inhibitor)

-

BHT (Butylated hydroxytoluene - Antioxidant)

-

Deuterated internal standard (d4-15-keto-PGF2

)

Step-by-Step Methodology:

-

Collection: Draw whole blood into EDTA tubes containing Indomethacin (10

M final) and BHT (20-

Why? Indomethacin stops artificial PGF2

production. BHT prevents lipid peroxidation which could mimic 15-keto markers.

-

-

Separation: Centrifuge immediately at 4°C (1500 x g for 10 min) to separate plasma.

-

Critical: Do not freeze whole blood; cell lysis releases arachidonic acid.

-

-

Spiking: Add 10 ng of d4-15-keto-PGF2

internal standard to 200-

Why? Corrects for extraction loss and ionization variability.

-

-

Extraction (Solid Phase Extraction - SPE):

-

Condition HLB cartridges with Methanol then Water (pH 3.0).

-

Load acidified plasma (pH 3.0).

-

Wash with 5% Methanol.

-

Elute with 100% Methanol.

-

-

Analysis: Evaporate methanol under nitrogen, reconstitute in mobile phase, and inject into LC-MS/MS (MRM mode). Monitor transition m/z 351

333 (loss of water) or specific fragments.

Part 4: Molecular Signaling Pathway Visualization

The following diagram illustrates the dual-pathway potential of 15-keto-PGF2

Figure 2: Dual signaling mechanisms. 15-keto-PGF2

References

-

Tai, H. H., et al. (2002). Prostaglandin catabolizing enzymes. Prostaglandins & Other Lipid Mediators.[2][4][6][7][8][9][10] Retrieved from [Link]

-

Kanzaki, H., et al. (2020). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. Journal of Biological Chemistry. Retrieved from [Link]

-

Cho, H. Y., et al. (2018). The Nrf2-Keap1 pathway: A new target for inflammation. Toxicology and Applied Pharmacology. Retrieved from [Link]

-

Basu, S. (2010). F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications. Antioxidants & Redox Signaling.[5][11] Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma prostaglandin F2alpha and 15-keto-F2alpha concentrations during splanchnic artery occlusion shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of prostaglandin F2α against β amyloid clearance and its inflammation induction through LXR/RXR heterodimer antagonism in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

15-keto-PGF2alpha in cellular and molecular biology

Technical Guide: 15-keto-PGF2 in Cellular Metabolism and Signaling

Role: Transient Metabolic Intermediate & Enzymatic Checkpoint Audience: Senior Scientists, Lipidomic Researchers, and Drug Discovery Leads

Part 1: Executive Summary & Biochemical Context

In the arachidonic acid cascade, 15-keto-Prostaglandin F2

While often dismissed merely as an "inactive metabolite," 15-keto-PGF2

The Metabolic Cascade

PGF2

-

Oxidation: PGF2

is oxidized at C-15 by 15-PGDH to form 15-keto-PGF2 -

Reduction: The

double bond is reduced by 13,14-reductase to form 13,14-dihydro-15-keto-PGF2

Critical Distinction:

-

15-keto-PGF2

: The transient intermediate. Measures immediate enzyme kinetics. -

PGFM: The stable terminal metabolite. Measures total systemic PGF2

production (biomarker).

Visualization: The Inactivation Pathway

The following diagram illustrates the enzymatic conversion and the structural checkpoints.

Figure 1: The metabolic inactivation of PGF2

Part 2: Biological Significance & Signaling

The "Inactive" Myth vs. Reality

Unlike 15-keto-PGE2, which retains significant signaling capacity (e.g., inhibiting STAT3), 15-keto-PGF2

-

Mammalian Physiology: Its formation represents the cessation of signaling. In luteolysis, the pulse of PGF2

must be terminated rapidly to allow for cyclic control; 15-PGDH upregulation is the mechanism. -

Non-Mammalian Signaling: Interestingly, in teleost fish (e.g., salmon, goldfish), 15-keto-PGF2

functions as a potent olfactory pheromone , triggering spawning behaviors. This evolutionary divergence highlights that the molecule can be a ligand, but mammalian receptors have evolved to ignore it.

Clinical Relevance: 15-PGDH as a Tumor Suppressor

15-PGDH is downregulated in many cancers (colon, breast, gastric).

-

Mechanism: Loss of 15-PGDH leads to accumulation of PGE2 and PGF2

, promoting proliferation. -

Drug Development: Small molecule inhibitors of 15-PGDH (e.g., SW033291) are being studied to boost prostaglandin levels in tissue regeneration models. Conversely, measuring 15-keto-PGF2

formation is the gold standard for assessing 15-PGDH restoration therapies .

Part 3: Analytical Methodologies

Distinguishing 15-keto-PGF2

Comparative Analysis: ELISA vs. LC-MS/MS

| Feature | ELISA (PGFM Targeted) | LC-MS/MS (15-keto Targeted) |

| Primary Analyte | 13,14-dihydro-15-keto-PGF2 | 15-keto-PGF2 |

| Stability | High (Stable in plasma/urine) | Low (Degrades to PGFM or oxidizes) |

| Sensitivity | ~10–20 pg/mL | ~1–5 pg/mL (Method dependent) |

| Specificity | Cross-reactivity varies | High (differentiation from isomers) |

| Use Case | Clinical Biomarker / In vivo monitoring | Enzyme Kinetics / In vitro turnover |

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification of 15-keto-PGF2

Objective: To specifically quantify the transient intermediate without interference from PGFM or isoprostanes.

1. Sample Preparation (Solid Phase Extraction)

-

Matrix: Cell culture supernatant or tissue homogenate (flash frozen).

-

Acidification: Acidify sample to pH 3.0 using 1M Formic Acid (stabilizes the protonated form).

-

Internal Standard: Spike with 15-keto-PGF2

-d4 (deuterated standard) to account for recovery loss. -

Cartridge: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

-

Condition: Methanol (2 mL) -> Water (2 mL).

-

Load: Acidified sample.[2]

-

Wash: 5% Methanol in water (removes salts).

-

Elute: 100% Methanol or Ethyl Acetate.

-

-

Drying: Evaporate under nitrogen stream; reconstitute in Mobile Phase A/B (50:50).

2. LC Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: 30% B to 90% B over 10 minutes.

3. MS/MS Transitions (Negative Ion Mode) Differentiation is based on the parent mass and unique fragments.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 15-keto-PGF2 | 351.2 | 289.2 (Loss of H2O+CO2) | -25 |

| PGFM | 353.2 | 193.1 | -28 |

| PGF2 | 353.2 | 193.1 / 309.2 | -28 |

4. Data Interpretation

-

15-keto-PGF2

will elute earlier than PGF2

Protocol B: 15-PGDH Activity Assay (In Vitro)

Objective: Measure the conversion rate of PGF2

Reagents:

-

Substrate: PGF2

(10 µM final). -

Cofactor: NAD+ (1 mM final). Note: 15-PGDH is NAD+-dependent.[1]

-

Buffer: 0.1 M Tris-HCl, pH 7.4.

Workflow:

-

Lysate Prep: Homogenize tissues/cells in cold Tris-HCl. Centrifuge 10,000 x g to remove debris.

-

Incubation: Mix 100 µL lysate + 1 mM NAD+ + 10 µM PGF2

. -

Time Course: Incubate at 37°C. Aliquot samples at 0, 5, 10, 30 mins.

-

Termination: Stop reaction immediately by adding ice-cold Ethanol (1:1 v/v) or reducing pH to 3.0.

-

Detection: Analyze via Protocol A (LC-MS) .

-

Calculation: Rate of disappearance of PGF2

vs. Rate of appearance of 15-keto-PGF2 -

Validation: Use a specific 15-PGDH inhibitor (e.g., SW033291) in control wells; conversion should be blocked.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for determining 15-PGDH activity via 15-keto-PGF2

References

-

Basu, S. (2025). Metabolism of PGF2α and measurement of 13,14-dihydro-15-keto-PGF2α. ResearchGate. Retrieved from [Link]

-

Tai, H. H., et al. (2021). 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) in cancer and tissue repair. MDPI. Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Novel UHPLC-MS/MS Method for Measuring Prostaglandin Metabolites. Retrieved from [Link]

Technical Guide: 15-Keto-PGF2alpha in Animal Disease Models

Monitoring Prostaglandin Turnover, Inflammation, and Oxidative Stress

Executive Summary

This guide provides a technical framework for the quantification and interpretation of 15-keto-Prostaglandin F2alpha (15-keto-PGF2α) and its downstream stable metabolite 13,14-dihydro-15-keto-PGF2α (PGFM) in animal disease models.

While Prostaglandin F2α (PGF2α) is the primary bioactive lipid mediator in reproductive physiology and inflammation, its rapid metabolism renders it a poor circulating biomarker. The 15-keto metabolites serve as the definitive index of in vivo PGF2α biosynthesis. This document outlines the metabolic rationale, validated disease models (reproductive, inflammatory, and oxidative), and precise analytical protocols required for high-integrity data in drug development and basic research.

Metabolic Context & Biological Rationale[1]

The Instability of PGF2α

In most mammalian species, PGF2α has a circulating half-life of less than one minute. Upon passing through the lungs, it is rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into 15-keto-PGF2α . This intermediate is biologically active but transient. It is further reduced by Δ13-reductase to form the stable metabolite PGFM (13,14-dihydro-15-keto-PGF2α).

Key Technical Distinction:

-

15-keto-PGF2α: The immediate product of 15-PGDH. Measurement reflects immediate-early degradation activity.

-

PGFM: The terminal stable metabolite. Measurement reflects total systemic PGF2α output over a longer window.

The Oxidative Stress Pathway (Isoprostanes)

Researchers must distinguish enzymatic 15-keto-PGF2α from 8-iso-15-keto-PGF2α . The latter is a metabolite of 8-iso-PGF2α (an isoprostane produced by non-enzymatic lipid peroxidation).

-

Enzymatic (COX-derived): Inflammation/Reproduction marker.

-

Non-Enzymatic (ROS-derived): Oxidative stress marker.

Metabolic Pathway Diagram

The following diagram illustrates the degradation cascade and the divergence between enzymatic and oxidative pathways.

Figure 1: Metabolic cascade distinguishing enzymatic PGF2α turnover from oxidative stress-induced isoprostane pathways.

Applications in Animal Disease Models[2][3]

Reproductive Pathology & Physiology

PGF2α is the primary luteolytic agent in many species. Monitoring its metabolites is standard for assessing luteal regression, pregnancy maintenance, and parturition.

| Model Type | Species | Application | Mechanistic Insight |

| Luteolysis | Bovine, Ovine | Estrous cycle monitoring | Pulsatile release of PGF2α causes Corpus Luteum regression. PGFM spikes correlate with progesterone drop. |

| Pregnancy | Felids (Big Cats), Pandas | Non-invasive diagnosis | PGFM levels in feces/urine rise significantly during the last trimester, unlike progesterone which can be confounded by pseudopregnancy. |

| Parturition | Canine, Murine | Prediction of labor | A massive surge in PGFM precedes labor. Failure of this surge indicates uterine inertia or dystocia. |

Inflammation and Sepsis Models

In systemic inflammation, COX-2 induction leads to massive PGF2α synthesis. Because PGF2α is vasoactive (constrictor), its clearance is critical.

-

Porcine Sepsis Model: Intravenous endotoxin (LPS) triggers a rapid rise in plasma PGFM (up to 100-fold). This correlates with pulmonary hypertension.

-

Mechanism: The lung is the primary site of 15-PGDH activity. In Acute Respiratory Distress Syndrome (ARDS), 15-PGDH activity may be compromised, altering the PGF2α/15-keto-PGF2α ratio.

Neonatal Maladjustment & Ischemia

-

Equine Model: "Dummy foal" syndrome (hypoxic-ischemic encephalopathy).

-

Observation: Diseased foals show significantly elevated plasma PGFM compared to healthy neonates.[1] This reflects both systemic inflammation and the stress of hypoxic transition.

Analytical Methodologies

To ensure scientific integrity, one must choose the correct analytical platform. LC-MS/MS is the gold standard for specificity, while ELISA is acceptable for high-throughput screening if validated for cross-reactivity.

Sample Collection & Handling (Critical Control Point)

Prostaglandins are generated ex vivo by platelet activation during blood draw. Strict adherence to the following protocol is required to prevent artifactual elevation.

Protocol: Plasma Collection for PGFM/15-keto-PGF2α

-

Syringe Prep: Use a syringe pre-loaded with Indomethacin (10 µM final conc.) or Aspirin to immediately inhibit COX activity.

-

Anticoagulant: Use EDTA tubes. Avoid Heparin if performing PCR later (inhibits polymerase), though Heparin is acceptable for lipids.

-

Centrifugation: Spin immediately at 4°C (1500 x g for 15 min).

-

Storage: Separate plasma and store at -80°C. Stable for 6-12 months. Avoid freeze-thaw cycles.

Solid Phase Extraction (SPE)

Direct analysis of plasma is discouraged due to matrix effects (ion suppression in MS, non-specific binding in ELISA).

-

Acidification: Acidify 1 mL plasma to pH 3.0 using 1N HCl. (Protonates the carboxylic acid group, enhancing binding to hydrophobic resin).

-

Column: Use C18 or HLB (Hydrophilic-Lipophilic Balance) cartridges.

-

Conditioning: Methanol followed by Water (pH 3.0).

-

Loading: Apply sample.

-

Wash: 5% Methanol in Water.

-

Elution: Ethyl Acetate containing 1% Methanol.

-

Drying: Evaporate under Nitrogen stream; reconstitute in Assay Buffer (ELISA) or Mobile Phase (LC-MS).

LC-MS/MS Quantification

Target Analyte: 13,14-dihydro-15-keto-PGF2α (PGFM) Internal Standard: PGFM-d4 (Deuterated).

-

Ionization: ESI Negative Mode (Carboxylate anion).

-

Transitions (MRM):

-

Precursor: m/z 353.2 [M-H]-

-

Product Ions: m/z 309 (Loss of CO2), m/z 193 (Diagnostic fragment).

-

-

Chromatography: Reverse Phase C18.

-

Mobile Phase A: Water + 0.01% Acetic Acid.

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

-

Experimental Workflow Diagram

The following diagram details the decision logic and workflow for analyzing these metabolites in a disease model.

Figure 2: Standardized workflow for the extraction and quantification of PGF2α metabolites.

Data Interpretation & Troubleshooting

Normal Ranges (Basal)

-

PGFM (Plasma): Typically 10–50 pg/mL in healthy resting animals (species dependent).

-

PGFM (Urine): Higher concentrations; normalize to Creatinine to account for dilution.

Common Artifacts

-

False Highs: Delayed centrifugation, lack of COX inhibitors during collection, hemolysis.

-

False Lows: Degradation due to improper storage (repeated freeze/thaw), inefficient SPE recovery.

Causality Check

If PGFM is elevated but 15-keto-PGF2α is low, it suggests highly efficient 13,14-reductase activity. If 15-keto-PGF2α is disproportionately high relative to PGFM, consider inhibition of the reductase enzyme or saturation of the metabolic pathway (common in severe overdose or massive necrosis).

References

-

Basu, S. (2007).[2] Novel cyclooxygenase-catalyzed bioactive prostaglandin F2alpha: from physiology to new principles in inflammation.[2] Medicinal Research Reviews.

-

Dehnhard, M., et al. (2015).[3] Non-Invasive Pregnancy Diagnosis in Big Cats using the PGFM (13,14-dihydro-15-keto-PGF2α) Assay.[3] PLOS ONE. [3]

-

Granström, E., & Kindahl, H. (1982). Radioimmunoassay of the major plasma metabolite of PGF2alpha, 15-keto-13,14-dihydro-PGF2alpha. Methods in Enzymology.

-

Panzani, S., et al. (2009).[1] Concentrations of 15-ketodihydro-PGF2alpha, cortisol, and progesterone in the plasma of healthy and pathologic newborn foals.[1] Theriogenology.

-

Helmersson-Karlqvist, J., et al. (2015).[4] Prostaglandin F2α formation is associated with mortality in a Swedish community-based cohort of older males.[4] European Heart Journal.

-

Cayman Chemical. (n.d.). 13,14-dihydro-15-keto Prostaglandin F2α ELISA Kit Product Information.

Sources

- 1. Concentrations of 15-ketodihydro-PGF2alpha, cortisol, and progesterone in the plasma of healthy and pathologic newborn foals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 3. Non-Invasive Pregnancy Diagnosis in Big Cats using the PGFM (13,14-dihydro-15-keto-PGF2α) Assay | PLOS One [journals.plos.org]

- 4. Prostaglandin F2α formation is associated with mortality in a Swedish community-based cohort of older males - PubMed [pubmed.ncbi.nlm.nih.gov]

15-keto-PGF2alpha as a pheromone in fish

15-Keto-PGF2 : The Post-Ovulatory Pheromone in Teleost Fish

Technical Guide for Chemical Ecology & Reproductive Signaling

Executive Summary

In teleost fish, reproductive synchrony is mediated by a "dual-role" chemical strategy.[1][2] Prostaglandin F2

This guide details the biochemical genesis, olfactory detection mechanisms, and experimental protocols for validating 15-keto-PGF2

Part 1: Biochemistry & Signal Generation[6]

The Metabolic Conversion

Unlike terrestrial pheromones which are often volatile, aquatic pheromones must be water-soluble and stable. PGF2

-

Deactivation: It terminates the hormonal action of PGF2

within the female. -

Signal Generation: It creates a chemically stable marker of ovulation that persists in the water column.

Key Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH ).[6]

Biosynthesis Pathway Visualization

The following diagram illustrates the transition from endogenous hormonal signaling to exogenous pheromonal release.

Figure 1: Biosynthetic pathway of 15-keto-PGF2

Part 2: Olfactory Detection Mechanisms[8]

Receptor Specificity (The "Labeled Line")

Research in model species like Danio rerio (Zebrafish) and Carassius auratus (Goldfish) indicates that 15-keto-PGF2

-

Receptor Identification: Studies have identified the Or114 family (specifically Or114-1 and Or114-2 in zebrafish) as the primary mediators for F-series prostaglandins.[1]

-

Sensitivity: Male goldfish exhibit extreme sensitivity to 15-keto-PGF2

, with detection thresholds as low as -

Discrimination: Cross-adaptation studies using Electro-olfactograms (EOG) demonstrate that 15-keto-PGF2

and PGF2

Neuroendocrine Cascade

Upon binding to the ORs, the signal is transduced via a "labeled line" pathway—a dedicated neural circuit that bypasses general olfactory processing to trigger immediate reproductive behavior.

Figure 2: The Olfactory-Endocrine Axis. Detection of the pheromone triggers both immediate behavioral responses and delayed physiological priming (milt production).

Part 3: Experimental Protocols

To validate 15-keto-PGF2

Electro-olfactogram (EOG) Recording

The EOG measures the summated generator potential of olfactory receptor neurons. It is the gold standard for determining peripheral olfactory sensitivity.

Equipment Requirements:

-

Vibration-isolation table.

-

Ag/AgCl electrodes in 3M KCl agar-filled glass capillaries.

-

DC Amplifier (high impedance).

-

Perfusion system (gravity flow or peristaltic pump).

Protocol Steps:

-

Anesthesia: Anesthetize fish (e.g., MS-222, 50-100 mg/L) and immobilize in a recording trough.

-

Perfusion: Perfuse gills with aerated water containing anesthetic. Perfuse the olfactory rosette with background water (flow rate ~5-10 mL/min).

-

Electrode Placement:

-

Recording Electrode: Place the tip gently on the midline of the olfactory rosette raphe.

-

Reference Electrode: Place on the skin of the head (naris bridge).

-

-

Stimulus Delivery: Introduce 15-keto-PGF2

(dissolved in vehicle) into the perfusion stream for 5 seconds. -

Data Analysis: Measure the amplitude of the negative phasic displacement (mV) relative to the baseline. Normalize responses against a standard control (e.g.,

M L-Serine or Bile Acid) to account for individual variation.

Behavioral Bioassay (Y-Maze)

To confirm that electrical detection translates to attraction.

Setup:

-

Y-Maze flume tank with laminar flow.

-

Two inlet arms: Control (Vehicle) vs. Stimulus (15-keto-PGF2

).

Protocol Steps:

-

Acclimation: Allow male fish to acclimate to the flume for 30 minutes.

-

Release: Introduce

M 15-keto-PGF2 -

Scoring: Record the time spent in each arm over a 10-minute period.

-

Criteria: A valid response is defined as >60% time spent in the stimulus plume with active upstream swimming behavior.

Part 4: Comparative Data & Applications

Sensitivity Thresholds by Species

The following table summarizes the detection thresholds for 15-keto-PGF2

| Species | Detection Threshold (M) | Physiological Response | Primary Reference |

| Goldfish (C. auratus) | Milt volume increase; Courtship | Sorensen et al. [1] | |

| Atlantic Salmon (S. salar) | Priming (Testosterone elevation) | Moore & Waring [2] | |

| Zebrafish (D. rerio) | Courtship; Oviposition | Yabuki et al. [3] | |

| Common Carp (C. carpio) | Aggregation | Lim & Sorensen [4] |

Applications in Industry

-

Invasive Species Control: Pheromones can be used to trap invasive cyprinids (e.g., Common Carp in Australia/USA). Synthetic 15-keto-PGF2

acts as a lure for sexually active males, increasing trapping efficiency. -

Aquaculture: Synchronizing milt production in male broodstock to match female ovulation, improving fertilization rates in artificial spawning scenarios.

References

-

Sorensen, P. W., Hara, T. J., Goetz, F. W., & Stacey, N. E. (1988). F prostaglandins function as potent olfactory stimulants that comprise the postovulatory female sex pheromone in goldfish. Biology of Reproduction, 39(5), 1039-1050. Link

-

Moore, A., & Waring, C. P. (1996). Electrophysiological and endocrinological evidence that F-series prostaglandins function as priming pheromones in mature male Atlantic salmon (Salmo salar) parr. Journal of Experimental Biology, 199(10), 2307-2316. Link

-

Yabuki, Y., Koide, T., Miyasaka, N., Wakisaka, N., Masuda, M., Ohkura, M., ... & Yoshihara, Y. (2016). Olfactory receptor for prostaglandin F2

mediates male fish courtship behavior.[5] Nature Neuroscience, 19(7), 897-904. Link -

Lim, H., & Sorensen, P. W. (2010). Polar metabolites from the seminal fluid of male common carp (Cyprinus carpio) stimulate the olfactory system of female conspecifics. Chemical Senses, 35(1), 1-11. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Neurogenic and Neuroendocrine Effects of Goldfish Pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. F prostaglandins function as potent olfactory stimulants that comprise the postovulatory female sex pheromone in goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Male fish need a sense of smell to get it on | RIKEN Brain Science Institute (RIKEN BSI) [bsi.riken.jp]

- 5. neurosciencenews.com [neurosciencenews.com]

- 6. caymanchem.com [caymanchem.com]

- 7. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

Methodological & Application

Application Note: Radioimmunoassay for 15-keto-Prostaglandin F2α

[1][2][3]

Abstract

This protocol details the quantitative measurement of 15-keto-PGF2α using a competitive radioimmunoassay (RIA). Unlike stable metabolite assays, this procedure emphasizes the preservation of the transient 15-keto moiety through rapid sample stabilization and optimized extraction. The method utilizes a tritiated (

Biological Pathway & Rationale

Prostaglandin F2α (PGF2α) is rapidly metabolized in the lungs and tissues. The first step involves oxidation of the C-15 hydroxyl group by 15-PGDH to form 15-keto-PGF2α .[1] This intermediate is then rapidly reduced by

Figure 1: PGF2α Metabolic Pathway The following diagram illustrates the critical position of 15-keto-PGF2α as the gatekeeper metabolite.

Caption: The metabolic cascade of PGF2α. 15-keto-PGF2α is the transient intermediate formed by 15-PGDH.

Experimental Workflow Overview

The assay relies on the competition between endogenous 15-keto-PGF2α in the sample and added tritium-labeled 15-keto-PGF2α (

Figure 2: RIA Workflow Logic

Caption: Step-by-step RIA workflow from extraction to scintillation counting.

Materials and Reagents

A. Critical Reagents

-

15-keto-PGF2α Standard: Crystalline standard (e.g., Cayman Chemical, CAS 35850-13-6). Store at -20°C.

-

Tracer:

-15-keto-PGF2α. High specific activity (>100 Ci/mmol) is preferred for maximum sensitivity. -

Primary Antibody: Rabbit anti-15-keto-PGF2α serum.[2][3]

-

Validation Requirement: Cross-reactivity with PGF2α must be <1.0% and with PGFM <5.0% to ensure specificity.

-

-

Assay Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4, containing 0.1% Gelatin and 0.01% Sodium Azide.

B. Separation Reagents[4]

-

Dextran-Coated Charcoal (DCC) Suspension:

-

Norit A Charcoal: 1.0% (w/v)

-

Dextran T-70: 0.1% (w/v)

-

Dissolve in assay buffer. Stir constantly on ice during use.

-

Detailed Protocol

Phase I: Sample Collection & Extraction (Crucial for Stability)

Scientific Integrity Note: 15-keto-PGF2α is an intermediate.[5][4][1][6][7][8][9][10] In plasma, it can degrade or be generated artificially by platelet activation during collection.

-

Collection: Collect blood into tubes containing EDTA and Indomethacin (10 µM final) to block ex vivo cyclooxygenase activity. Centrifuge immediately at 4°C to separate plasma.

-

Acidification: Transfer 1 mL plasma to a glass tube. Adjust pH to 3.5–4.0 using 1N HCl.

-

Why: Protonation of the carboxylic acid group (COOH -> COOH) renders the prostaglandin hydrophobic, allowing organic solvent extraction.

-

-

Extraction: Add 3 mL Ethyl Acetate. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

-

Recovery: Transfer the upper organic phase to a clean glass tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of Nitrogen (

). -

Reconstitution: Dissolve the residue in 100 µL of Assay Buffer.

Phase II: The Assay (Competitive Binding)

Setup: Perform all steps on ice. Run standards and samples in triplicate.

-

Standard Curve Preparation:

-

Prepare serial dilutions of 15-keto-PGF2α standard in Assay Buffer ranging from 5 pg/mL to 2,000 pg/mL.

-

-

Tube Setup:

-

Total Count (TC): Buffer + Tracer (no charcoal separation).

-

Non-Specific Binding (NSB): Buffer + Tracer (no antibody).

-

Maximum Binding (B0): Buffer + Tracer + Antibody.

-

Standards/Samples: Standard/Sample + Tracer + Antibody.

-

-

Addition:

-

Add 100 µL Standard or Sample.

-

Add 100 µL

H-Tracer (~10,000 cpm). -

Add 100 µL Antibody (diluted to bind 40-50% of tracer in B0 tubes).

-

-

Incubation: Vortex gently. Incubate at 4°C for 18–24 hours.

Phase III: Separation & Counting

-

Separation: Add 500 µL of cold DCC suspension to all tubes except TC.

-

Adsorption: Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge at 2,500 x g for 15 minutes at 4°C.

-

Counting: Decant the supernatant (containing Bound fraction) into scintillation vials. Add 5 mL scintillation cocktail.

-

Measurement: Count for 2–5 minutes in a beta-counter.

Data Analysis & Validation

Calculation:

-

Average the CPM for triplicates.

-

Calculate % Bound (%B/B0):

-

Curve Fitting: Plot

(y-axis) vs. Log[Concentration] (x-axis). Use a Logit-Log transformation or 4-Parameter Logistic (4PL) regression for the most accurate interpolation.

Table 1: Typical Cross-Reactivity Profile (Specificity Check) Ensure your antibody meets these specifications to avoid false positives from the precursor or stable metabolite.

| Compound | Cross-Reactivity (%) | Significance |

| 15-keto-PGF2α | 100% | Target Analyte |

| PGF2α | < 0.5% | Precursor (High abundance in tissue) |

| 13,14-dihydro-15-keto-PGF2α (PGFM) | < 5.0% | Stable Metabolite (High abundance in plasma) |

| PGE2 | < 0.1% | Distinct Prostaglandin |

| 15-keto-PGE2 | < 1.0% | Parallel pathway metabolite |

Troubleshooting Guide

Table 2: Common Issues and Solutions

| Symptom | Probable Cause | Corrective Action |

| High NSB (>5% of TC) | Charcoal stripping ineffective or old tracer. | Prepare fresh DCC; check tracer purity. |

| Low B0 (<30% of TC) | Antibody degradation or tracer degradation. | Store Ab at -80°C; ensure tracer is not hydrolyzed. |

| Poor Replicates | Pipetting error or incomplete charcoal separation. | Use positive displacement pipettes; keep DCC stirred constantly. |

| Drifting Values | Sample degradation during thaw. | Keep samples on ice; add Indomethacin to buffer. |

References

-

Granström, E., & Kindahl, H. (1976). Radioimmunoassay for 13,14-dihydro-15-keto-prostaglandin F2 alpha.[5][2][4][3][12] Methods in Enzymology, 86, 320-339. (Foundational methodology for PGF metabolites).[4]

-

Basu, S. (1998). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation. Prostaglandins, Leukotrienes and Essential Fatty Acids, 58(4), 319-325.

-

Cayman Chemical. (n.d.). 15-keto Prostaglandin F2α Product Information & CAS 35850-13-6.[1] (Source for authentic standards).

-

Sorensen, G., et al. (2012). Plasma clearance and half-life of prostaglandin F2alpha: a comparison between mares and heifers. Journal of Animal Science, 90, 1-4. (Pharmacokinetics of PGF2a vs metabolites).

-

Arbor Assays. (n.d.). PGFM (13,14-Dihydro-15-keto-Prostaglandin F2alpha) ELISA Kit Protocol. (Modern comparative immunoassay reference).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Radioimmunoassay of 13, 14-dihydro-15-keto-prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioimmunoassay for 13, 14-dihydro-15-ketoprostaglandin F2 alpha and its application in normo- and anovulatory women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A radioimmunoassay for 13, 14-dihydro-15-keto prostaglandin F2alpha with chromatography and internal recovery standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 13,14-dihydro-15-keto-PGF2alpha | C20H34O5 | CID 5283039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Half-life of 13,14-dihydro-15-keto prostaglandin f2 alpha in peripheral plasma of the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of PGF2alpha and 13,14-dihydro-15-keto-PGF2alpha (PGFM) on corpora luteal function in nonpregnant mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The origin of circulating 13,14-dihydro-15-keto-prostaglandin F2 alpha during delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Targeted LC-MS/MS Quantitation of 15-keto-PGF2

Topic: LC-MS/MS method for 15-keto-PGF2alpha detection Content Type: Application Note & Protocol

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the specific detection and quantitation of 15-keto-Prostaglandin F2

Scientific Context & Biological Significance

The Metabolic Trap: 15-keto-PGF2 vs. PGFM

Researchers often confuse 15-keto-PGF2

-

15-keto-PGF2

: The transient, direct product of PGF2 -

PGFM: The stable terminal metabolite formed after 15-keto-PGF2

is reduced by

Why measure 15-keto-PGF2

-

Enzyme Kinetics: To directly assay 15-PGDH activity without interference from downstream reductase activity.

-

In Vitro Studies: In cell types lacking 13-PGR, 15-keto-PGF2

accumulates as the terminal product. -

Inhibitor Screening: When testing drugs that block prostaglandin metabolism, this specific metabolite indicates the precise blockade point.[2]

Figure 1: Metabolic pathway of PGF2

Method Development Strategy

Analyte Chemistry & Ionization

-

Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylic acid moiety deprotonates readily to form [M-H]

at m/z 351.2 .[1] -

Fragmentation: Unlike PGF2

(which yields a characteristic m/z 193 fragment), the ketone group at C15 alters the fragmentation pattern.[2] The most abundant transitions typically involve neutral losses of water (18 Da) and CO

Chromatography (The Separation Challenge)

Isomeric interference is the primary failure mode.[2] 15-keto-PGF2

-

8-iso-15-keto-PGF2

: An isoprostane isomer produced by oxidative stress, not enzymatic activity.[1] -

15-keto-PGE2: A ketone variant of PGE2 (isobaric if resolution is poor, though mass differs by 2 Da, isotope overlap can interfere).

Column Choice: A high-strength silica (HSS) or organosilica (BEH) C18 column is required. Standard C18 may not provide enough selectivity.[1]

-

Recommended: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18 (1.7 µm).

Experimental Protocol

Materials & Reagents

-

Standard: 15-keto-Prostaglandin F2

(Cayman Chem Item No. 16720).[1] -

Internal Standard (IS): 15-keto-Prostaglandin F2

-d4 (if available) or PGF2 -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X (30 mg/1 mL).

Sample Preparation (Solid Phase Extraction)

Self-Validating Step: The use of SPE over protein precipitation reduces matrix suppression, essential for detecting low-abundance metabolites.

Workflow:

-

Sample Pre-treatment:

-

Add 200 µL sample to 1.5 mL tube.

-

Spike IS: Add 10 µL of Internal Standard (100 ng/mL).

-

Acidify: Add 200 µL of pH 3.0 Formic Acid (0.1% in water) to protonate the carboxylic acid (improves SPE binding). Vortex 30s.

-

Critical Control point: If analyzing plasma, add indomethacin (10 µM) immediately upon collection to stop ex vivo COX activity.

-

SPE Loading (Oasis HLB):

-

Condition: 1 mL MeOH.

-

Equilibrate: 1 mL Water (0.1% FA).

-

Load: Apply acidified sample. Gravity flow or low vacuum.[1]

-

Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).[1]

-

Wash 2: 1 mL Hexane (Removes neutral lipids/fats - Crucial for plasma).[1]

-

Elute: 1 mL Ethyl Acetate containing 1% Methanol.

-

-

Reconstitution:

-

Evaporate eluate to dryness under Nitrogen gas at 35°C.

-

Reconstitute in 100 µL Mobile Phase A/B (80:20).

-

Transfer to autosampler vial with glass insert.

-

Figure 2: Solid Phase Extraction (SPE) workflow designed to minimize matrix effects.[2][1]

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (Agilent 1290 or Waters ACQUITY).

-

Column Temp: 45°C.

-

Mobile Phase A: Water + 0.01% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.[1]

-

Note: Acetic acid (0.1%) can be used if peak tailing is observed, but Formic Acid generally provides better ionization in negative mode for this compound.

-

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 20 | Initial Hold |

| 1.00 | 20 | Load |

| 8.00 | 60 | Separation Gradient |

| 8.50 | 98 | Column Wash |

| 10.50 | 98 | Wash Hold |

| 10.60 | 20 | Re-equilibration |

| 13.00 | 20 | End |[1]

Mass Spectrometry (Source Parameters):

-

Source: ESI Negative (ESI-).

-

Capillary Voltage: -2.5 kV (Optimize between -2.0 and -3.5 kV).

-

Desolvation Temp: 500°C.

MRM Transitions (Quantitation):

-

Precursor Ion: m/z 351.2 [M-H]

[1] -

Quantifier Product: m/z 315.2 [M-H - 2H

O]-

Collision Energy (CE): ~15-20 eV (Empirical optimization required).

-

-

Qualifier Product: m/z 271.2 [M-H - 2H

O - CO-

Collision Energy (CE): ~25-30 eV.[1]

-

Note on Isomers: 15-keto-PGF2

Validation & Quality Control

To ensure Trustworthiness (Part 2 of requirements), the method must be validated against these criteria:

-

Linearity: Construct a calibration curve from 10 pg/mL to 5000 pg/mL. Use 1/x weighted linear regression.

must be > 0.99.[2][1] -

Recovery: Spike blank matrix (e.g., charcoal-stripped plasma) at low, medium, and high concentrations (LQC, MQC, HQC) before extraction. Compare area counts to post-extraction spiked samples. Target recovery: > 80%.

-

Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20%, switch to a deuterated internal standard or dilute the sample.[2][1]

-

Stability: 15-keto-PGF2

is sensitive to degradation.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Poor ionization or suppression.[1] | Check mobile phase pH (must be acidic). Ensure Hexane wash in SPE was performed to remove phospholipids. |

| Peak Tailing | Secondary interactions with silica.[1] | Increase column temperature to 50°C or switch to Ammonium Acetate (5mM) buffer. |

| Double Peaks | Isomer separation (8-iso form).[5] | This is a "good" problem. It means your chromatography is working.[1] Identify the correct peak using a pure standard. |

| High Background | Contamination.[1] | Replace guard column.[1] Use LC-MS grade solvents only. |

References

-

Basu, S. (1998). "Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index of inflammation and oxidative stress." Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

-

Cayman Chemical. (2023).[1] "15-keto Prostaglandin F2alpha Product Information & LC-MS Standards." Cayman Chemical Product Guide. Link

- Kita, Y., et al. (2005). "Quantitative analysis of prostaglandins and their metabolites in biological samples by LC-MS/MS." Nature Protocols. (Adapted methodology for keto-metabolites).

-

Milne, G.L., et al. (2007). "Quantification of F2-isoprostanes as a biomarker of oxidative stress." Nature Protocols. Link (Provides foundational SPE logic for PGF2a analogs).

-

Wang, Y., et al. (2014). "Targeted Lipidomics of Eicosanoids and their Metabolites in Plasma by LC-MS/MS." Journal of Chromatography B. Link

Disclaimer: This protocol is for research use only. All MRM transitions and retention times should be experimentally verified on the user's specific instrument setup.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

quantification of 15-keto-PGF2alpha in tissue homogenates

Quantification of 15-keto-PGF2 in Tissue Homogenates

Application Note & Technical Guide

Abstract & Biological Context

15-keto-Prostaglandin F2

Quantifying 15-keto-PGF2

Critical Technical Caveat:

15-keto-PGF2

Metabolic Pathway Visualization

The following diagram illustrates the catabolic cascade, highlighting the specific window of detection for 15-keto-PGF2

Figure 1: The metabolic pathway of PGF2

Pre-Analytical Considerations: The "Make or Break" Phase

Quantifying prostaglandins in tissue is notoriously difficult due to ex vivo artifactual generation . Mechanical stress during homogenization triggers Cyclooxygenase (COX) enzymes, which can synthesize massive amounts of PGF2

Mandatory Inhibitor Cocktail

To ensure data integrity, the following inhibitors must be present in the homogenization buffer before the tissue is added.

| Component | Concentration | Function | Mechanism |

| Indomethacin | 10–15 | COX Inhibition | Prevents ex vivo synthesis of new PGF2 |

| BHT (Butylated hydroxytoluene) | 0.005% (w/v) | Antioxidant | Prevents non-enzymatic lipid peroxidation (isoprostane formation). |

| EDTA | 1–5 mM | Chelator | Inhibits metalloproteases and calcium-dependent phospholipases. |

Sample Collection Protocol

-

Harvest: Excise tissue and rinse immediately in ice-cold PBS (containing 10

M Indomethacin) to remove blood. -

Snap Freeze: Flash freeze in liquid nitrogen immediately if not homogenizing within 5 minutes.

-

Storage: Store at -80°C. Do not store at -20°C; prostaglandins degrade even in frozen tissue over time at higher temperatures.

Extraction Protocol: Solid Phase Extraction (SPE)

Direct analysis of tissue homogenates (via ELISA or LC-MS) is discouraged due to protein binding and lipid interference. SPE is the Gold Standard for purifying eicosanoids.

Materials

-

SPE Cartridges: C18 (Octadecyl) or HLB (Hydrophilic-Lipophilic Balance) cartridges (e.g., 200 mg bed mass).

-

Homogenization Buffer: PBS (pH 7.4) + Inhibitor Cocktail.

-

Solvents: Ethanol, Ethyl Acetate, Water (HPLC Grade), Acetic Acid.

Step-by-Step Methodology

-

Homogenization:

-

Weigh frozen tissue (~100 mg).

-

Add 1 mL ice-cold Homogenization Buffer.

-

Homogenize (e.g., bead beater or Polytron) on ice.

-

Validation Step: Spike a subset of samples with a deuterated internal standard (e.g., 15-keto-PGF2

-d4 ) at this stage to calculate recovery.

-

-

Protein Precipitation:

-

Add 1 mL of ice-cold Acetone or Ethanol. Vortex for 1 min.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Collect the supernatant.[6]

-

-

Sample Conditioning (pH Adjustment):

-

Evaporate organic solvent (acetone/ethanol) under nitrogen gas.

-

Resuspend residue in 1 mL pH 4.0 Acetate Buffer or water acidified to pH 3.5 with dilute HCl.

-

Why? Acidification protonates the carboxylic acid group of the prostaglandin, increasing its affinity for the hydrophobic C18 resin.

-

-

SPE Column Loading:

-

Condition: Wash column with 2 mL Ethanol, then 2 mL Water.

-

Load: Apply the acidified sample supernatant.

-

Wash: Wash with 2 mL Water (removes salts/proteins), followed by 2 mL 15% Ethanol (removes polar impurities).

-

Elute: Elute 15-keto-PGF2

with 2 mL Ethyl Acetate (or Methyl Formate).

-

-

Reconstitution:

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute in:

-

For ELISA: Assay Buffer provided by the kit.

-

For LC-MS/MS: 50:50 Water:Acetonitrile (mobile phase).

-

-

Analytical Methods

Method A: LC-MS/MS (The Quantitative Gold Standard)

Liquid Chromatography-Tandem Mass Spectrometry offers superior specificity, distinguishing 15-keto-PGF2

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase:

-

Ionization: ESI Negative Mode (Carboxylate anion

). -

MRM Transitions (Example):

-

15-keto-PGF2

: -

Internal Standard (d4):

.

-

Method B: ELISA / EIA (High Throughput Screening)

Immunoassays are accessible but prone to cross-reactivity.

-

Kit Selection: Ensure the antibody specifically targets 15-keto-PGF2

. Many kits target the stable PGFM (13,14-dihydro-15-keto-PGF2 -

Matrix Effect: Even with extraction, check for "matrix effects" by running a serial dilution of your sample. If the calculated concentration changes linearly with dilution, the matrix is clean.

Comparison of Methods

| Feature | LC-MS/MS | ELISA / EIA |

| Specificity | High (Distinguishes isomers) | Moderate (Cross-reactivity risks) |

| Sensitivity (LOQ) | ~0.5–5 pg/mL | ~15–30 pg/mL |

| Throughput | Moderate | High |

| Cost per Sample | Low (after equipment) | High (Kit costs) |

| Requirement | Internal Standards (d4) | Standard Curve |

Experimental Workflow Diagram

Figure 2: Optimized workflow for the extraction and quantification of 15-keto-PGF2

Scientific Integrity & Validation (Self-Validating System)

To ensure your data is trustworthy (E-E-A-T), you must perform Spike-and-Recovery validation.

-

Split a Homogenate: Take a "pool" of tissue homogenate.

-

Spike: Add a known amount of 15-keto-PGF2

standard to half the pool before extraction. -

Extract & Measure: Process both spiked and unspiked samples.

-

Calculate Recovery:

-

Acceptable Range: 80% – 120%.

-

If <80%: Your extraction is losing analyte (check SPE pH or elution solvent).

-

If >120%: You likely have matrix interference enhancing the signal (common in LC-MS ESI).

-

References

-

Welsh, T. N., et al. (2007). "Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites."[8] Prostaglandins & Other Lipid Mediators, 83(4), 304-310. Available at: [Link]

- Tai, H. H., et al. (2002). "15-Hydroxyprostaglandin dehydrogenase: structure and function." Prostaglandins & Other Lipid Mediators, 68-69, 483-493.

- Basu, S. (2007). "F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications." Antioxidants & Redox Signaling, 10(8), 1405-1434.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The Enzyme 15-Hydroxyprostaglandin Dehydrogenase Inhibits a Shift to the Mesenchymal Pattern of Trophoblasts and Decidual Stromal Cells Accompanied by Prostaglandin Transporter in Preeclampsia [mdpi.com]

- 4. Plasma prostaglandin F2alpha and 15-keto-F2alpha concentrations during splanchnic artery occlusion shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Quantification of Prostaglandins via GC-MS

Application Note: AN-GCMS-PG-01

Methodology: Methoxime-Trimethylsilyl (MOX-TMS) Derivatization with Electron Impact (EI) Ionization

Executive Summary

Prostaglandins (PGs) are lipid mediators derived from arachidonic acid, critical in inflammation, vasodilation, and nociception.[1][2] Their analysis is complicated by three factors: isomeric similarity (e.g., PGE2 vs. PGD2), thermal instability (dehydration of

While LC-MS/MS is common for high-throughput screening, GC-MS remains the gold standard for structural confirmation and isomer resolution.[2] This Application Note details a robust protocol for the analysis of PGE2, PGD2, and PGF2

The Chemical Challenge

The primary failure mode in PG analysis is the thermal degradation of the E-series prostaglandins.

-

The Problem: PGE2 contains a

-hydroxy ketone moiety. Under GC injection port temperatures (>200°C), it rapidly dehydrates to form PGA2 or PGB2, leading to quantitation errors.[2] -

The Solution: Methoximation. Reacting the ketone with methoxyamine hydrochloride forms a methoxime derivative, "locking" the ketone and preventing thermal elimination.

-

The Consequence: Methoximation creates stereoisomers (syn and anti) around the C=N double bond. Consequently, single analytes (like PGE2) will elute as two distinct peaks . This is a feature, not a bug, and serves as a unique spectral fingerprint for identification.

Experimental Workflow

3.1 Reagents & Standards

-

Internal Standards (Required): PGE2-d4, PGD2-d4, PGF2

-d4 (Cayman Chemical).[2] -

Derivatization Reagent A: Methoxyamine HCl in Pyridine (20 mg/mL).

-

Derivatization Reagent B: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Extraction Solvent: Ethyl Acetate / Hexane (50:50 v/v).

3.2 Sample Preparation: Solid Phase Extraction (SPE)

Direct injection of biological fluids is impossible. Clean-up is mandatory to remove proteins and salts.[2]

Protocol:

-

Sample Pre-treatment: To 1 mL plasma, add 10 µL of Internal Standard mixture (100 ng/mL).

-

Acidification: Add dilute HCl to adjust pH to ~3.5.

-

Mechanism:[3] This protonates the carboxylic acid group of the PGs (

-

-

Conditioning: Flush C18 SPE cartridge with 3 mL Methanol followed by 3 mL pH 3.0 water.

-

Loading: Apply sample at a slow flow rate (<1 mL/min).

-

Washing: Wash with 3 mL water (removes salts) followed by 3 mL 15% Ethanol (removes polar interferences).

-

Elution: Elute PGs with 3 mL Ethyl Acetate.

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C. Do not overheat.

Derivatization Protocol (MOX-TMS)

This two-step reaction is the core of the methodology.

Step 1: Methoximation (Stabilization)

-

Add 50 µL of Methoxyamine HCl/Pyridine to the dried residue.

-

Vortex briefly and incubate at 60°C for 60 minutes .

-

Result: Conversion of ketones to methoximes.

-

Step 2: Silylation (Volatilization)

-

Add 50 µL of BSTFA + 1% TMCS directly to the reaction mix.

-

Incubate at 60°C for 60 minutes .

-

Result: Conversion of all hydroxyls (-OH) and the carboxyl group (-COOH) to TMS ethers/esters.

-

-

Final Step: Inject 1 µL directly into the GC-MS. (Avoid aqueous washes; TMS groups are moisture-sensitive).

GC-MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase ideal for silylated lipids.[2] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard carrier. |

| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling TMS derivatives. |

| Oven Program | 150°C (1 min) | Slow ramp separates the syn/anti isomers of PGE2/PGD2. |

| Transfer Line | 290°C | Prevents condensation before MS source. |

| Ionization | Electron Impact (EI) @ 70 eV | Provides rich fragmentation for structural ID. |

| Mode | SIM (Selected Ion Monitoring) | Maximizes sensitivity for specific ions. |

SIM Table (Target Ions)

Note: m/z values correspond to the MOX-TMS derivatives.

| Analyte | Target Ion (m/z) | Qualifier Ions (m/z) | Notes |

| PGF2 | 423 | 513, 191 | 513 = [M-90] (Loss of TMS-OH).[2] Single peak. |

| PGE2-MOX-TMS | 508 | 418, 366 | Two peaks (Syn/Anti).[2] Sum areas for quantitation. |

| PGD2-MOX-TMS | 508 | 418, 366 | Two peaks .[2] Elutes distinct from PGE2. |

| PGE2-d4 (IS) | 512 | 422 | Shift of +4 Da. |

Data Analysis & Visualization

6.1 The Isomer Logic

Unlike PGF2

-

PGE2: The syn and anti isomers typically elute closely together (e.g., 14.2 min and 14.4 min).

-

PGD2: Elutes later than PGE2 (e.g., 14.8 min and 15.0 min).

-

Quantification Rule: You must integrate both peaks of the doublet and sum the area counts to calculate the total concentration.

6.2 Workflow Diagram

Caption: End-to-end workflow for Prostaglandin analysis, highlighting the critical two-step derivatization process.

6.3 Chemical Pathway Diagram

Caption: Chemical rationale: Methoximation prevents thermal degradation (Red Path) enabling successful GC-MS analysis (Green Path).[2]

Troubleshooting & Quality Control

-

Low Recovery: Check the pH during SPE. If the sample is not acidic (pH < 4), PGs remain ionized and wash off the C18 column.

-

Missing Peaks: Moisture contamination in the BSTFA reagent. TMS reagents hydrolyze instantly in water. Ensure all glassware is anhydrous.

-

Single Peak for PGE2: This indicates failed methoximation. The peak is likely PGB2 (the breakdown product). Check the freshness of the Methoxyamine reagent.

-

Column Bleed: PGs are analyzed at high temps (280-300°C). Use "MS-grade" low-bleed columns to prevent background noise from obscuring trace analytes.

References

-

Schweer, H., et al. (1986). "Gas chromatography-mass spectrometry of prostaglandins." Journal of Chromatography B. Available at: [Link]

-

Tsikas, D. (1998). "Application of gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry to assess in vivo synthesis of prostaglandins." Journal of Chromatography B. Available at: [Link]

-

NIST Chemistry WebBook. "Prostaglandin E2, MOX-TMS derivative Mass Spectrum." National Institute of Standards and Technology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Matrix Effects in 15-keto-PGF2alpha Analysis

Topic: Strategies for mitigating ion suppression and matrix interference in the LC-MS/MS analysis of 15-keto-Prostaglandin F2alpha. Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists

Introduction: The "Ghost" in Your Chromatogram

Welcome to the technical support hub. If you are analyzing 15-keto-Prostaglandin F2alpha (15-keto-PGF2

Matrix effects are not just "noise"; they are the invisible co-eluting compounds—primarily phospholipids (PLs) in plasma—that compete for charge in the electrospray ionization (ESI) source. When PLs co-elute with your analyte, they "steal" the charge, causing your signal to vanish or fluctuate wildly.

This guide moves beyond standard protocols to provide a mechanistic approach to cleaning your signal.

Module 1: Sample Preparation – The First Line of Defense

The Problem: Simple Protein Precipitation (PPT) is insufficient. While it removes proteins, it leaves over 90% of phospholipids in the sample. These lipids elute late in the run, often right where your hydrophobic prostaglandins appear.

The Solution: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) mechanism. Prostaglandins are carboxylic acids; exploiting this charge state allows you to wash away neutral lipids before eluting your target.

Validated SPE Protocol (MAX Cartridge)

-

Rationale: We use a mixed-mode sorbent (Reverse Phase + Anion Exchange). This allows a rigorous organic wash (removing neutral phospholipids) while the analyte remains locked by ionic interaction.

| Step | Solvent/Buffer | Volume | Mechanistic Purpose |

| 1. Pre-treatment | Plasma + 1% Formic Acid (aq) | 1:3 ratio | Acidify sample to disrupt protein binding. |

| 2. Conditioning | Methanol | 1 mL | Activates sorbent ligands. |

| 3. Equilibration | Water (pH 7) | 1 mL | Prepares column for aqueous load. |

| 4. Load | Pre-treated Sample | ~ | Flow rate < 1 mL/min to maximize interaction. |

| 5. Wash 1 | 5% NH4OH in Water | 1 mL | Critical: pH adjustment to >10 ionizes the acid (COO-), locking it to the sorbent. |

| 6. Wash 2 | 100% Methanol | 1 mL | The "Matrix Killer": Removes neutral lipids/phospholipids while analyte stays bound. |

| 7. Elution | 2% Formic Acid in Methanol | 1 mL | Acidifies the environment, neutralizing the analyte (COOH) to release it. |

Technical Note: If using LLE (Liquid-Liquid Extraction), avoid ethyl acetate alone. Use a mixture of Hexane:Ethyl Acetate (1:1) to reduce the extraction of more polar phospholipids.

Module 2: Chromatographic Resolution

The Problem: 15-keto-PGF2

The Solution: Optimize the gradient to separate the analyte from the PL region.

Workflow Visualization: The Matrix Reduction Strategy

Figure 1: Decision tree comparing the high-risk PPT workflow vs. the recommended SPE workflow for minimizing matrix effects.

Chromatographic Guidelines

-

Column: C18 is standard, but a Biphenyl phase offers better selectivity for isomeric prostaglandins due to pi-pi interactions.

-

Mobile Phase:

-

A: Water + 0.01% Acetic Acid (Avoid high % formic acid in negative mode if possible, as it can suppress ionization).

-

B: Acetonitrile/Methanol (50:50).

-

-

The "Wash" Step: Ensure your gradient goes to 95-100% B for at least 2 minutes at the end of every injection to burn off phospholipids. If you don't, they will wrap around and elute in the next injection, suppressing your analyte randomly.

Module 3: Mass Spectrometry Optimization

The Problem: Inconsistent ionization efficiency.

The Solution: Use Negative Mode ESI (ESI-) and specific MRM transitions.

MRM Transition Table

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Notes |

| 15-keto-PGF2 | 351.2 [M-H]- | 289.2 | ~25 | Loss of H2O + CO2 (Characteristic) |

| PGF2 | 353.2 [M-H]- | 193.1 | ~30 | Used to monitor separation |

| 15-keto-PGF2 | 355.2 [M-H]- | 293.2 | ~25 | Mandatory Internal Standard |

Critical Check: Ensure you are not detecting the "crosstalk" from PGF2

. PGF2(353) has an isotope at 354. If your isolation window is wide, it might interfere. However, the mass difference (351 vs 353) usually allows clean separation if chromatography is adequate.

Troubleshooting & FAQ

Q1: I see a peak, but the retention time shifts between samples. Why?

A: This is a classic sign of matrix load modifying the stationary phase surface. The phospholipids are coating your column.

-

Fix: Switch to the SPE protocol in Module 1.

-

Fix: Install a guard column and replace it every 50-100 injections.

Q2: Can I use derivatization to improve sensitivity?

A: Yes. 15-keto-PGF2

-

Benefit: Introduces a permanent positive charge, allowing you to switch to ESI+ (Positive Mode) , which often has a lower background noise floor than Negative Mode.

-

Trade-off: Adds sample prep time and requires excess reagent removal.

Q3: How do I validate that matrix effects are gone?

A: Perform a Post-Column Infusion experiment.

-

Infuse a standard of 15-keto-PGF2

continuously into the MS source via a T-tee. -

Inject a "blank" extracted plasma sample via the LC.

-

Monitor the baseline. If you see a "dip" in the baseline at the retention time of your analyte, you still have suppression.

Q4: Am I measuring the right metabolite?

A: Be careful. 15-keto-PGF2

-

If you need a stable marker of PGF2

production, measure PGFM. -

If you specifically need the 15-keto intermediate, you must process samples immediately (with COX inhibitors/antioxidants) to prevent degradation or artifact formation.

References

-

Cayman Chemical. (n.d.). 13,14-dihydro-15-keto Prostaglandin F2alpha ELISA Kit Product Insert. (Provides foundational metabolic pathways and cross-reactivity data). Link

-

Bhandari, P., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor... (Demonstrates the superiority of SPE over simple extraction for matrix removal). Link

-

Frey, A.J., et al. (2016).[1] Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization... Steroids.[1] (Establishes the protocol for ketone derivatization to enhance MS sensitivity). Link

-

Welsh, T.N., et al. (2007).[3] Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators.[3][4] (The authoritative protocol for SPE of PG metabolites). Link

-

Sigma-Aldrich. (n.d.). Ion-Suppression & Phospholipid Contamination in Bioanalysis. (Technical guide on phospholipid interference mechanisms). Link

Sources

Technical Support Center: 15-keto-PGF2alpha Quantification